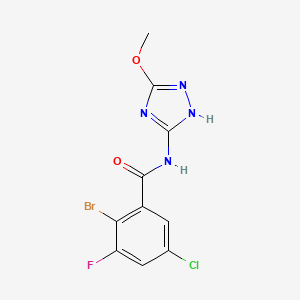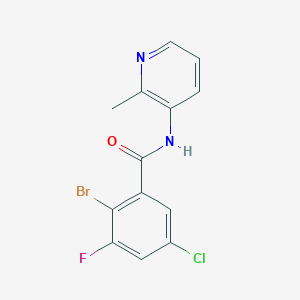
2-bromo-5-chloro-3-fluoro-N-(3-methoxy-1H-1,2,4-triazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-5-chloro-3-fluoro-N-(3-methoxy-1H-1,2,4-triazol-5-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic molecule that belongs to the class of benzamide derivatives and has a molecular formula of C13H10BrClFN4O2. In
Mechanism of Action
The exact mechanism of action of 2-bromo-5-chloro-3-fluoro-N-(3-methoxy-1H-1,2,4-triazol-5-yl)benzamide is not fully understood. However, it has been suggested that the compound inhibits the activity of certain enzymes and proteins that are involved in various cellular processes. For example, it has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-5-chloro-3-fluoro-N-(3-methoxy-1H-1,2,4-triazol-5-yl)benzamide has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-bromo-5-chloro-3-fluoro-N-(3-methoxy-1H-1,2,4-triazol-5-yl)benzamide in lab experiments is its broad range of biological activities. It has been found to exhibit anticancer, antifungal, and antibacterial activities, as well as anti-inflammatory and neuroprotective effects. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that it can cause cytotoxicity in certain cell types, and its safety profile has not been fully established.
Future Directions
There are several future directions for research on 2-bromo-5-chloro-3-fluoro-N-(3-methoxy-1H-1,2,4-triazol-5-yl)benzamide. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine its efficacy and safety in different cancer types and to identify its specific targets and mechanisms of action. Another area of interest is its potential use as an anti-inflammatory agent and for the treatment of neurological disorders. Future studies could focus on identifying its specific targets and pathways in these conditions and on developing more potent and selective derivatives of the compound. Additionally, studies could focus on the optimization of the synthesis method and the development of more efficient and cost-effective methods for large-scale production.
Synthesis Methods
2-bromo-5-chloro-3-fluoro-N-(3-methoxy-1H-1,2,4-triazol-5-yl)benzamide can be synthesized using different methods. One of the most common methods involves the reaction of 2-bromo-5-chloro-3-fluoroaniline with 3-methoxy-1H-1,2,4-triazole-5-amine in the presence of a coupling agent like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with benzoyl chloride to obtain the final product.
Scientific Research Applications
2-bromo-5-chloro-3-fluoro-N-(3-methoxy-1H-1,2,4-triazol-5-yl)benzamide has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit anticancer, antifungal, and antibacterial activities. It has also been studied for its potential use as an anti-inflammatory agent and for the treatment of neurological disorders.
properties
IUPAC Name |
2-bromo-5-chloro-3-fluoro-N-(3-methoxy-1H-1,2,4-triazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClFN4O2/c1-19-10-15-9(16-17-10)14-8(18)5-2-4(12)3-6(13)7(5)11/h2-3H,1H3,(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEROIGPMSIPJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC(=N1)NC(=O)C2=C(C(=CC(=C2)Cl)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(methoxymethyl)-N-[3-[(6-methylpyridin-2-yl)amino]-3-oxopropyl]cyclobutane-1-carboxamide](/img/structure/B6626921.png)
![N-[2-[[2-(3-fluorophenyl)acetyl]amino]ethyl]-3-propan-2-ylfuran-2-carboxamide](/img/structure/B6626928.png)
![2,4-dimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]furan-3-carboxamide](/img/structure/B6626935.png)
![N-[4-[2-(diethylamino)-2-oxoethyl]phenyl]-3-propan-2-ylfuran-2-carboxamide](/img/structure/B6626940.png)
![2-bromo-5-chloro-3-fluoro-N-[2-(1H-imidazol-2-yl)ethyl]benzamide](/img/structure/B6626945.png)
![2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N,N-bis(prop-2-ynyl)benzamide](/img/structure/B6626951.png)
![2-bromo-5-chloro-3-fluoro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]benzamide](/img/structure/B6626953.png)

![N-[2-[(4-chlorophenyl)methoxy]ethyl]-2-(5-chloropyridin-2-yl)acetamide](/img/structure/B6626979.png)
![2-(5-chloropyridin-2-yl)-N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6626987.png)
![N-(5-chloro-8-methylquinolin-2-yl)-2-[(2-methylpyrazol-3-yl)methoxy]acetamide](/img/structure/B6626994.png)
![N,N,4-trimethyl-6-[4-[5-(1-methylcyclopropyl)-1H-pyrazol-3-yl]piperazin-1-yl]-1,3,5-triazin-2-amine](/img/structure/B6627006.png)
![4-[(4-Cyclopropyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-2-ethyl-6-methylpyrimidine](/img/structure/B6627014.png)